3-{[2-METHOXY-4-(METHYLSULFANYL)PHENYL]FORMAMIDO}-3-[4-(PROPAN-2-YLOXY)PHENYL]PROPANOIC ACID
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Overview
Description
3-{[2-Methoxy-4-(methylsulfanyl)phenyl]formamido}-3-[4-(propan-2-yloxy)phenyl]propanoic acid is a synthetic organic compound It is characterized by the presence of methoxy, methylsulfanyl, formamido, and propan-2-yloxy functional groups attached to a phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{[2-Methoxy-4-(methylsulfanyl)phenyl]formamido}-3-[4-(propan-2-yloxy)phenyl]propanoic acid can be achieved through a multi-step process involving the following key steps:
Formation of 2-Methoxy-4-(methylsulfanyl)benzoic acid: This intermediate can be synthesized starting from 2-methyl-5-nitrophenol through nitration, reduction, and methylation reactions.
Coupling Reaction: The intermediate 2-Methoxy-4-(methylsulfanyl)benzoic acid is then coupled with 4-(propan-2-yloxy)aniline using a coupling reagent such as dicyclohexylcarbodiimide (DCC) to form the amide bond.
Final Product Formation:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
3-{[2-Methoxy-4-(methylsulfanyl)phenyl]formamido}-3-[4-(propan-2-yloxy)phenyl]propanoic acid can undergo various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro group in the intermediate can be reduced to an amine using reducing agents like tin(II) chloride or iron powder.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Tin(II) chloride, iron powder.
Substitution: Sodium methoxide, potassium tert-butoxide.
Major Products
Oxidation: Sulfoxide, sulfone derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted phenyl derivatives.
Scientific Research Applications
3-{[2-Methoxy-4-(methylsulfanyl)phenyl]formamido}-3-[4-(propan-2-yloxy)phenyl]propanoic acid has several scientific research applications:
Medicinal Chemistry: It can be used as a lead compound for the development of new drugs targeting specific enzymes or receptors.
Material Science: Its unique structural features make it a candidate for the development of novel materials with specific electronic or optical properties.
Biological Studies: It can be used to study the interactions between small molecules and biological macromolecules such as proteins and nucleic acids.
Mechanism of Action
The mechanism of action of 3-{[2-Methoxy-4-(methylsulfanyl)phenyl]formamido}-3-[4-(propan-2-yloxy)phenyl]propanoic acid involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound may exert its effects by binding to the active site of an enzyme, thereby inhibiting its activity, or by modulating the function of a receptor through allosteric interactions.
Comparison with Similar Compounds
Similar Compounds
2-Methoxy-4-(methylsulfanyl)benzoic acid: An intermediate in the synthesis of the target compound.
4-(Propan-2-yloxy)aniline: Another intermediate used in the synthesis.
Uniqueness
3-{[2-Methoxy-4-(methylsulfanyl)phenyl]formamido}-3-[4-(propan-2-yloxy)phenyl]propanoic acid is unique due to the combination of its functional groups, which confer specific chemical and biological properties
Properties
IUPAC Name |
3-[(2-methoxy-4-methylsulfanylbenzoyl)amino]-3-(4-propan-2-yloxyphenyl)propanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25NO5S/c1-13(2)27-15-7-5-14(6-8-15)18(12-20(23)24)22-21(25)17-10-9-16(28-4)11-19(17)26-3/h5-11,13,18H,12H2,1-4H3,(H,22,25)(H,23,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TYQOXSWVLGDQOC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=CC=C(C=C1)C(CC(=O)O)NC(=O)C2=C(C=C(C=C2)SC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25NO5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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